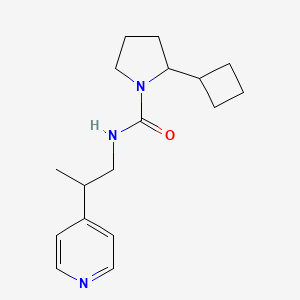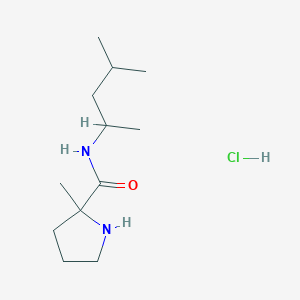
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the pyrrolidine family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
作用機序
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride acts as a partial agonist at the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than other synthetic cannabinoids. This mechanism of action is thought to be responsible for the less severe side effects associated with this compound compared to other synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound is known to cause a range of effects, including euphoria, relaxation, and altered perception of time. It may also cause side effects such as anxiety, paranoia, and rapid heart rate.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride in lab experiments is its relatively low potency compared to other synthetic cannabinoids. This makes it easier to control the dosage and minimize the risk of adverse effects. However, one limitation of using this compound is its limited availability, as it is not widely produced or sold for research purposes.
将来の方向性
There are several future directions for research involving 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride. One area of interest is the development of new synthetic cannabinoids with different mechanisms of action and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and body. Finally, researchers may also investigate the potential therapeutic applications of synthetic cannabinoids for conditions such as chronic pain and anxiety disorders.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound has been used to study the effects of synthetic cannabinoids on the human body, and its relatively low potency makes it a useful tool for lab experiments. Future research may focus on the development of new synthetic cannabinoids, the study of long-term effects, and the potential therapeutic applications of these compounds.
合成法
The synthesis of 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride involves the reaction of 5-fluoro-ADB with 4-methylpentan-2-amine. The resulting product is then treated with pyrrolidine-2-carboxylic acid to form this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
科学的研究の応用
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation. By studying the effects of this compound on these receptors, researchers hope to gain a better understanding of the mechanisms behind synthetic cannabinoid use.
特性
IUPAC Name |
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)8-10(3)14-11(15)12(4)6-5-7-13-12;/h9-10,13H,5-8H2,1-4H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXXCIAGFBWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1(CCCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

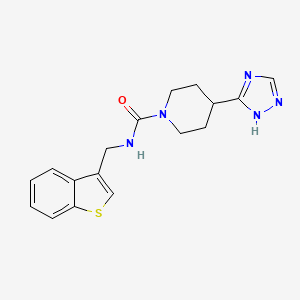
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
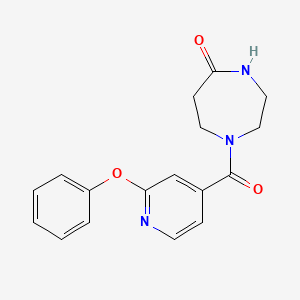
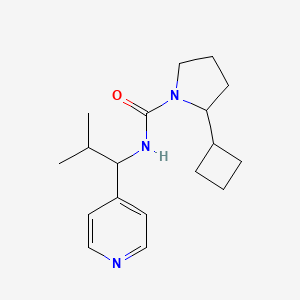
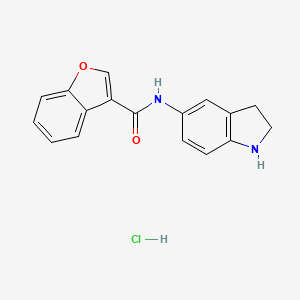
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
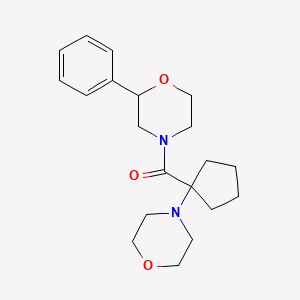
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
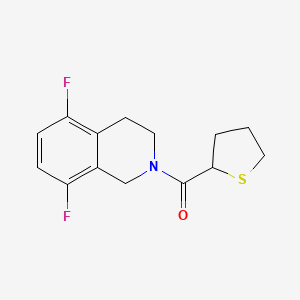
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
